4H-Naphtho[2,3-d]imidazole
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Overview
Description
4H-Naphtho[2,3-d]imidazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4H-Naphtho[2,3-d]imidazole can be synthesized through several methods. One common approach involves the reaction of 2,3-diaminonaphthalene with aromatic aldehydes in the presence of a catalyst such as copper nitrate (Cu(NO3)2.6H2O). This method is advantageous due to its short reaction times and straightforward workup .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4H-Naphtho[2,3-d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products:
Scientific Research Applications
4H-Naphtho[2,3-d]imidazole has been extensively studied for its biological activities and potential therapeutic applications. Some key areas of research include:
Antibacterial and Antifungal Activities: Derivatives of this compound have shown significant activity against various bacterial and fungal strains.
Anticancer Properties: Certain naphtho[2,3-d]imidazole derivatives have demonstrated cytotoxic effects against cancer cell lines.
Material Science: This compound is also explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4H-Naphtho[2,3-d]imidazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring, known for its broad range of biological activities.
Imidazole: A simpler structure compared to naphtho[2,3-d]imidazole, but also widely studied for its biological properties.
Uniqueness: 4H-Naphtho[2,3-d]imidazole is unique due to its fused naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions, such as in drug design and materials science .
Biological Activity
4H-Naphtho[2,3-d]imidazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the imidazole family, which is known for its pharmacological significance. The following sections will explore its biological activity, including anticancer, antimicrobial, and antimalarial properties, supported by data tables and research findings.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study highlighted that compounds containing this structure demonstrated cytotoxic effects against various cancer cell lines, particularly leukemic cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | BEL-7402 | 4.02 | Induces apoptosis |
Compound B | K562 | 5.67 | Cell cycle arrest |
Compound C | MCF-7 | 6.45 | Apoptosis and necrosis |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has shown efficacy against a range of bacteria and fungi. The presence of the imidazole ring contributes to its ability to interact with microbial enzymes and disrupt cellular processes.
Table 2: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Candida albicans | 8 |
Antimalarial Activity
Recent studies have reported the synthesis of N1,N3-dialkyldioxonaphthoimidazoliums that exhibit potent antimalarial activity against Plasmodium falciparum. These compounds showed nanomolar potency and were effective against both sensitive and resistant strains.
Case Study: Antimalarial Efficacy
In a study involving humanized mouse models infected with P. falciparum, a representative analog demonstrated an effective dose required to reduce parasitemia by 90% was estimated at 34 mg/kg. The activity was linked to the structural features of the compound, particularly the fused quinone-imidazolium entity which enhances cellular uptake.
Mechanistic Insights
The biological activities of this compound are largely attributed to its structural characteristics:
- Lipophilicity : The presence of alkyl substituents enhances solubility and bioavailability.
- Quinone Structure : The fused quinone-imidazolium structure is crucial for its reactivity and interaction with biological targets.
- Cellular Uptake : Charged imidazolium moieties facilitate better uptake into cells, enhancing efficacy against pathogens.
Properties
CAS No. |
35731-18-1 |
---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
9H-benzo[f]benzimidazole |
InChI |
InChI=1S/C11H8N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-5,7H,6H2 |
InChI Key |
SZNCTJHKIBEVQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=C3C1=NC=N3 |
Origin of Product |
United States |
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